

What is the difference between JHU-083 and DON?

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Compound of Interest

Compound Name: JHU-083

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An In-depth Technical Guide to the Glutamine Antagonists **JHU-083** and DON

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive comparison of two pivotal glutamine antagonists: 6-Diazo-5-oxo-L-norleucine (DON) and its prodrug, **JHU-083**. While both compounds effectively target glutamine metabolism, a critical pathway for the proliferation of cancer cells and the activation of immune cells, they exhibit significant differences in their pharmacological profiles. DON, a naturally occurring antibiotic, has demonstrated robust anti-cancer efficacy in preclinical and early clinical studies. However, its clinical development has been hampered by dose-limiting toxicities, particularly gastrointestinal issues.^{[1][2]} **JHU-083** was engineered as a prodrug of DON to circumvent these limitations. By masking the active sites of DON, **JHU-083** exhibits improved oral bioavailability and preferential activation within the tumor microenvironment, thereby enhancing its therapeutic index.^{[3][4]}

This guide will delve into the core differences between these two molecules, presenting their mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate them. All quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structures and Core Differences

DON is a structural analog of L-glutamine.[5] **JHU-083** is a dual-promoiety prodrug of DON, where the carboxylic acid and amino groups are masked.[4] This modification is designed to increase its stability in plasma and enhance its delivery to target tissues, such as the brain and tumors, before being enzymatically converted to the active DON molecule.[2][6]

Mechanism of Action

Both **JHU-083** (upon conversion to DON) and DON function as irreversible, competitive inhibitors of a broad range of glutamine-utilizing enzymes.[1] Their primary mechanism involves binding to the glutamine-binding site of these enzymes, leading to the disruption of critical metabolic pathways essential for rapidly proliferating cells.

Inhibition of Glutaminolysis and Amidotransferases

The primary targets of DON are glutaminase (GLS) and various glutamine amidotransferases.[1] Glutaminase is the enzyme that catalyzes the conversion of glutamine to glutamate, a key step in the tricarboxylic acid (TCA) cycle for anaplerosis. Glutamine amidotransferases are crucial for the de novo synthesis of purines and pyrimidines, as well as the production of other essential molecules like hexosamines.[1] By inhibiting these enzymes, DON effectively starves cancer cells of the necessary building blocks for nucleotide synthesis and energy production.

Disruption of mTOR Signaling

A significant consequence of glutamine antagonism by **JHU-083** and DON is the downregulation of the mTOR (mechanistic target of rapamycin) signaling pathway.[7][8][9] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition by these compounds is linked to the reduction in purine biosynthesis, leading to cell cycle arrest and decreased expression of proteins like Cyclin D1.[7][9]

Impairment of Purine Biosynthesis

DON is a potent inhibitor of de novo purine synthesis by blocking multiple enzymatic steps that require glutamine as a nitrogen donor.[1] This leads to a depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis, thereby halting cell proliferation.[10]

Quantitative Data Summary

The following tables summarize the available quantitative data for **JHU-083** and DON, providing a comparative overview of their potency and therapeutic application in preclinical models.

Table 1: In Vitro Efficacy (IC50/EC50 Values)

Compound	Cell Line	Assay Type	IC50/EC50 Value	Reference
JHU-083	GBM6	Cell Viability	~6-11 μ M	[9]
U251	Cell Viability	~6-11 μ M	[9]	
SB28	Cell Viability	~6-11 μ M	[9]	
MB49	Cell Viability	Dose-dependent reduction	[11]	
DON	cKGA (kidney-type glutaminase)	Enzyme Activity	~1 mM	[12]
NIH 3T3 (mouse fibroblast)	Cell Viability	>1000 μ M	[5]	
Rat Dermal Fibroblasts	Cell Proliferation	232.5 μ M	[5]	
P493B Lymphoma	Cell Viability	10.0 \pm 0.11 μ M	[13]	
Prodrug of DON (Compound 6)	P493B Lymphoma	Cell Viability	5.0 \pm 0.12 μ M	

Table 2: In Vivo Dosing and Administration

Compound	Animal Model	Tumor Model	Dosage	Administration Route	Regimen	Outcome	Reference
JHU-083	Athymic Nude Mice	Orthotopic IDH1R13 2H Glioma	1.9 mg/kg	Intraperitoneal	5 days/week for 3 weeks, then 2 days/week	No significant survival benefit	[7]
Athymic Nude Mice	Orthotopic IDH1R13 2H Glioma	25 mg/kg	Intraperitoneal	2 days/week	Improved survival	[7]	
Athymic Nude Mice	D425MED Medulloblastoma	20 mg/kg	Oral Gavage	Twice weekly	Extended survival	[14]	
C57BL/6 Mice	mCB DNp53 MYC Medulloblastoma	20 mg/kg	Oral Gavage	Not specified	Extended survival	[14]	
DON	Male Mice	Not Applicable (Clastogenic activity)	0.1, 1, 10, 100, 500 mg/kg	Intravenous	Single dose	Positive for micronucleus formation at ≥ 10 mg/kg	[12]
Mice	Not Applicable	25 μ g/kg/day	Oral Gavage	Daily for 30 or 90 days	Not specified	[15]	

	(Hepatic Damage Study)					
Piglets	Not Applicable (Toxicity Study)	>1 mg/kg	Dietary	Not specified	Vomiting, diarrhea, growth retardation	[16]
Piglets	Not Applicable (Toxicity Study)	>10 mg/kg	Dietary	Not specified	Immunosuppression, death	[16]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for evaluating **JHU-083** and DON.

Cell Viability and Proliferation Assays

Objective: To determine the effect of **JHU-083** and DON on the growth and proliferation of cancer cells.

Protocol Outline (based on AlamarBlue and Crystal Violet assays):

- Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Drug Treatment: Treat cells with a range of concentrations of **JHU-083** or DON. Include a vehicle control.
- Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).
- Viability/Proliferation Measurement:

- AlamarBlue Assay: Add AlamarBlue reagent to each well and incubate for 2-4 hours. Measure fluorescence or absorbance to determine cell viability.
- Crystal Violet Assay: Fix the cells with a suitable fixative (e.g., methanol), stain with 0.5% crystal violet solution, wash to remove excess stain, and then solubilize the stain. Measure the absorbance to quantify cell number.
- BrdU Incorporation Assay: Measure DNA synthesis by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into the DNA of proliferating cells according to the manufacturer's instructions.

Western Blot Analysis

Objective: To assess the effect of **JHU-083** and DON on the expression and phosphorylation of key proteins in signaling pathways (e.g., mTOR pathway).

Protocol Outline:

- Cell Lysis: Treat cells with **JHU-083** or DON for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-S6, Cyclin D1, Actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy Studies in Murine Models

Objective: To evaluate the anti-tumor efficacy and tolerability of **JHU-083** and DON in animal models.

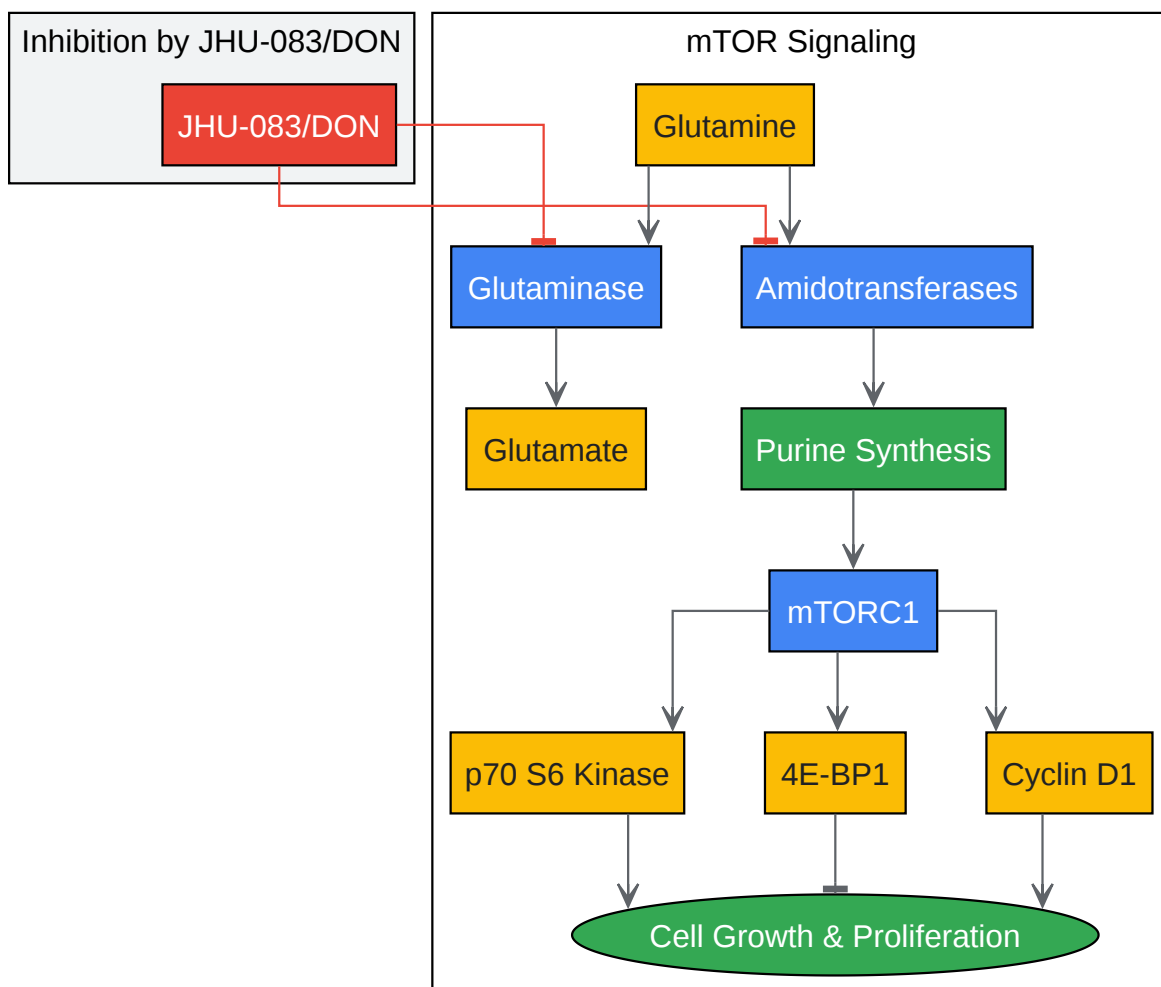
Protocol Outline (based on orthotopic glioma model):

- **Animal Model:** Use immunocompromised mice (e.g., athymic nude mice) for xenograft studies.
- **Tumor Cell Implantation:** Stereotactically implant cancer cells (e.g., BT142 glioma cells) into the brains of the mice.
- **Randomization and Treatment:** After a few days to allow for tumor establishment, randomize the mice into treatment and control groups. Administer **JHU-083** or DON at the specified dose and schedule via the chosen route (e.g., intraperitoneal injection, oral gavage). The control group receives a vehicle solution.
- **Monitoring:** Monitor the animals daily for signs of toxicity, including weight loss and behavioral changes.
- **Efficacy Assessment:** Monitor tumor growth (if applicable with imaging) and overall survival.
- **Endpoint:** Euthanize the animals when they meet predefined humane endpoints or at the end of the study.
- **Statistical Analysis:** Analyze survival data using Kaplan-Meier curves and the log-rank test.

Mandatory Visualizations

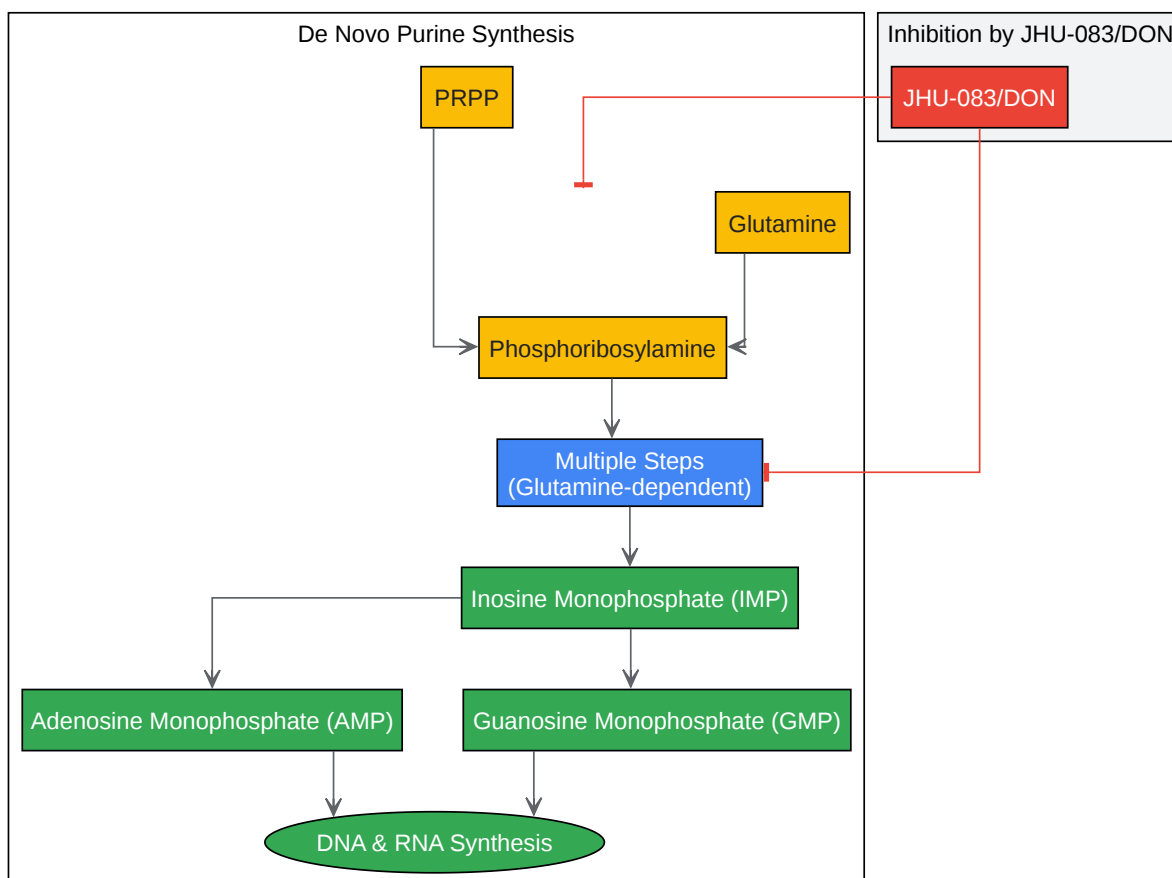
Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by **JHU-083** and DON.



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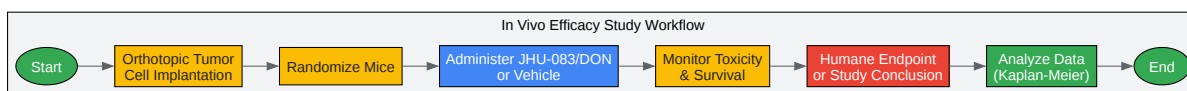
Caption: **JHU-083/DON** inhibits mTORC1 signaling by disrupting glutamine metabolism.



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Caption: **JHU-083**/DON blocks de novo purine synthesis at multiple glutamine-dependent steps.

Experimental Workflow Diagram



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Caption: Workflow for assessing the in vivo efficacy of **JHU-083** and DON.

Conclusion

JHU-083 represents a significant advancement in the development of glutamine antagonist therapies. By acting as a prodrug of DON, it retains the broad and potent anti-metabolic activity of its parent compound while offering a more favorable pharmacokinetic and safety profile. The ability of **JHU-083** to be orally administered and to preferentially target tumor tissues makes it a highly promising candidate for further clinical investigation, particularly for cancers that are heavily reliant on glutamine metabolism. The in-depth understanding of the distinct properties of **JHU-083** and DON is crucial for designing effective therapeutic strategies and advancing the field of cancer metabolism.

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